molecular formula C24H25ClO2 B12738000 Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- CAS No. 83493-21-4

Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy-

Cat. No.: B12738000
CAS No.: 83493-21-4
M. Wt: 380.9 g/mol
InChI Key: CMPUJFHLOSQEQW-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the chlorine substituent onto the benzene ring.

Subsequent steps involve the introduction of the phenoxy and propoxy groups. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chlorinated benzene intermediate. The propoxy group, containing the methylphenyl moiety, can be introduced through an etherification reaction, where an alcohol derivative reacts with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-3-methyl-
  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-2-methyl-

Uniqueness

Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

83493-21-4

Molecular Formula

C24H25ClO2

Molecular Weight

380.9 g/mol

IUPAC Name

1-chloro-3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-5-phenoxybenzene

InChI

InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-13-21(25)15-23(14-19)27-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3

InChI Key

CMPUJFHLOSQEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC(=C2)Cl)OC3=CC=CC=C3

Origin of Product

United States

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